

Physical and chemical properties of 8-Bromo-6-nitroquinoline

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Compound of Interest

Compound Name: **8-Bromo-6-nitroquinoline**

Cat. No.: **B186684**

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An In-Depth Technical Guide to the Physical and Chemical Properties of **8-Bromo-6-nitroquinoline**

Abstract

This technical guide provides a comprehensive overview of **8-Bromo-6-nitroquinoline** (CAS No: 120287-30-1), a substituted quinoline of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The document details the compound's core physicochemical properties, provides a validated synthetic protocol, and explores its chemical reactivity. By leveraging the dual functionalities of the bromine atom and the nitro group, this molecule serves as a versatile intermediate for the synthesis of more complex structures. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize **8-Bromo-6-nitroquinoline** in their research endeavors.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline framework is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active compounds.^[1] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[1][2]} The strategic functionalization of the quinoline ring system allows for the

precise modulation of a compound's physicochemical and biological profile, making it a cornerstone for the development of novel therapeutic agents.^[3]

8-Bromo-6-nitroquinoline emerges as a particularly valuable building block. Its structure is characterized by two key reactive sites: the bromine atom at the 8-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the nitro group at the 6-position, which can be readily reduced to an amino group for further derivatization.^{[4][5]} This dual reactivity provides a strategic advantage for creating diverse molecular libraries for structure-activity relationship (SAR) studies.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from reaction setup to purification and formulation. The key properties of **8-Bromo-6-nitroquinoline** are summarized below.

Property	Value	Source
CAS Number	120287-30-1	[6]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[6]
Molecular Weight	253.05 g/mol	[6]
Melting Point	164 °C	[6]
Boiling Point	377.3 ± 22.0 °C (Predicted)	[6]
Density	1.747 ± 0.06 g/cm ³ (Predicted)	[6]
XLogP3	2.6	[6]
Topological Polar Surface Area	58.7 Å ²	[6]

The XLogP3 value of 2.6 suggests that **8-Bromo-6-nitroquinoline** has moderate lipophilicity, indicating it is likely to have low aqueous solubility but good solubility in common organic solvents.^[6] While experimental solubility data is not widely available, its profile can be determined using standardized methods like the shake-flask technique to generate crucial data for pre-formulation and biological assay development.^[7]

Synthesis and Characterization

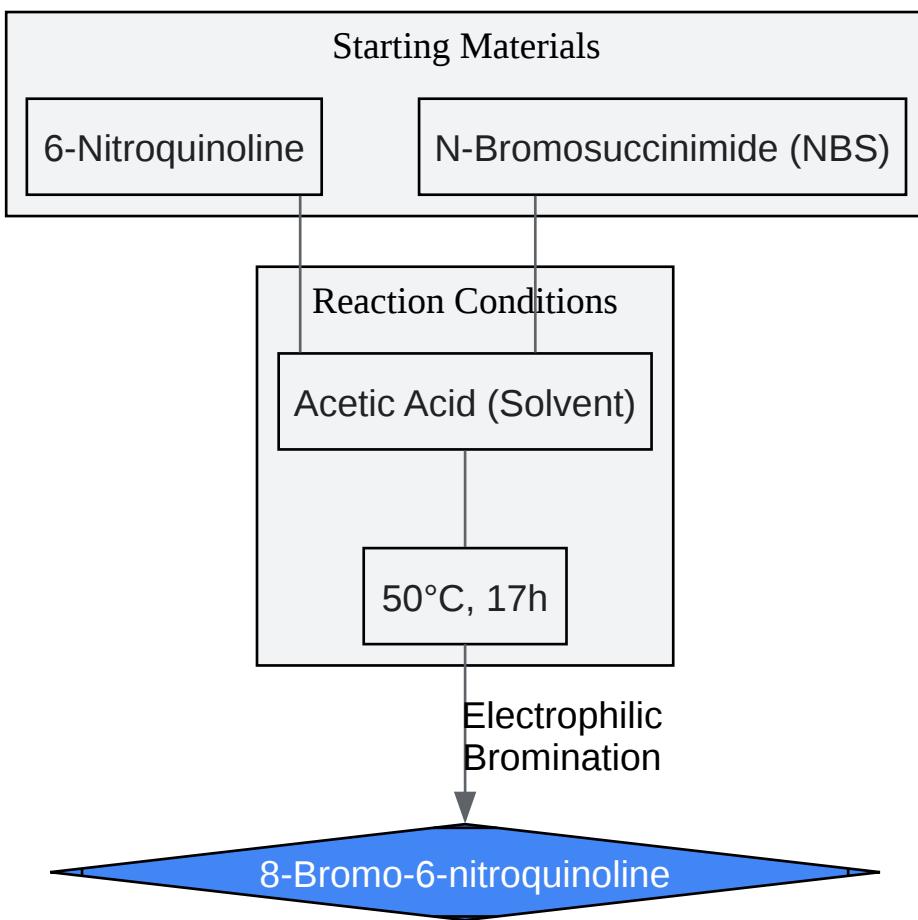
The reliable synthesis and unambiguous characterization of a starting material are prerequisites for any successful research program.

Recommended Synthetic Protocol

The synthesis of **8-Bromo-6-nitroquinoline** can be efficiently achieved through the electrophilic bromination of 6-nitroquinoline using N-bromosuccinimide (NBS) as the bromine source.[\[6\]](#) The choice of acetic acid as the solvent is strategic, as it facilitates the reaction while being relatively easy to remove during workup.

Experimental Protocol: Synthesis of **8-Bromo-6-nitroquinoline**

- Materials: 6-Nitroquinoline, N-bromosuccinimide (NBS), Acetic Acid.
- Procedure:
 - In a round-bottom flask, dissolve 6-nitroquinoline (1.0 eq) in glacial acetic acid.
 - Add N-bromosuccinimide (1.0 eq) to the solution.
 - Heat the reaction mixture to 50°C and stir for 17 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature.
 - Filter the resulting precipitate and wash thoroughly with diethyl ether to remove any unreacted starting materials and soluble byproducts.[\[6\]](#)
 - The collected solid can be further purified by recrystallization if necessary.



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Figure 1: Synthetic workflow for **8-Bromo-6-nitroquinoline**.

Spectroscopic Characterization (Anticipated)

While dedicated experimental spectra for **8-Bromo-6-nitroquinoline** are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.

- **¹H NMR:** The spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system.
- **¹³C NMR:** Nine distinct signals for the aromatic carbons are anticipated. The carbon bearing the bromine atom (C8) will be shifted, and the carbons of the nitro-substituted ring will also show characteristic shifts.

- Infrared (IR) Spectroscopy: The spectrum should display strong, characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) typically found in the $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1300\text{ cm}^{-1}$ regions, respectively.[8]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of **8-Bromo-6-nitroquinoline** lies in the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular complexity.

Reduction of the Nitro Group

The nitro group is a versatile precursor to an amine. Standard reduction conditions, such as using iron powder in the presence of an acid or ammonium chloride, or using tin(II) chloride, can cleanly convert the nitro group to a primary amine (8-bromo-6-aminoquinoline).[4][9] This transformation opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and reductive amination.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 8-position is an ideal handle for palladium-catalyzed cross-coupling reactions.[5] This enables the direct formation of new carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

- Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters allows for the introduction of diverse aryl or heteroaryl substituents.
- Buchwald-Hartwig Amination: Reaction with primary or secondary amines provides access to a wide range of 8-aminoquinoline derivatives.

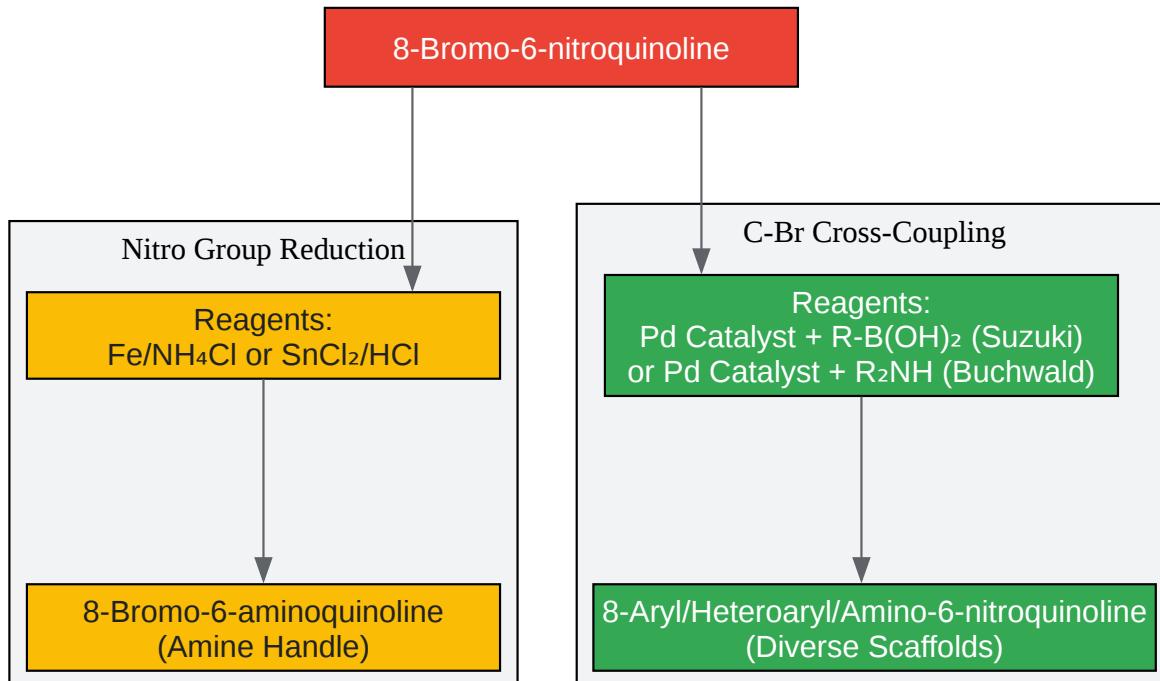
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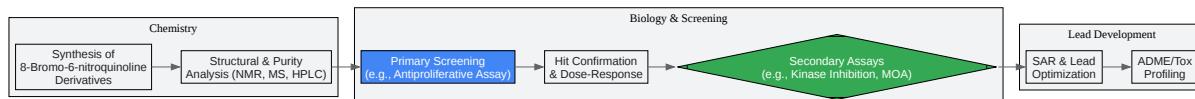
Figure 2: Key reactivity pathways of **8-Bromo-6-nitroquinoline**.

Potential Applications in Drug Discovery

Although specific biological data for **8-Bromo-6-nitroquinoline** is scarce, the extensive research on the quinolinone scaffold provides a strong rationale for its investigation as a precursor to potential therapeutic agents.^[1] Derivatives synthesized from this intermediate could be screened for a variety of biological activities.

- **Anticancer Activity:** Many substituted quinolines act as kinase inhibitors or DNA intercalating agents, which are established mechanisms for anticancer drugs.^{[5][9]}
- **Antimicrobial Agents:** The quinolone core is famously present in a class of antibiotics that inhibit bacterial DNA gyrase.^[5] Novel derivatives could be explored for activity against drug-resistant bacterial strains.

The logical workflow for assessing a new chemical entity derived from this scaffold would involve a systematic progression from initial screening to lead optimization.



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Figure 3: Logical workflow for preliminary biological evaluation.

Safety and Handling

A specific Safety Data Sheet (SDS) for **8-Bromo-6-nitroquinoline** is not readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical entity and for related hazardous compounds. Based on its structure (a halogenated nitroaromatic), the following guidelines are recommended:

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[\[10\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[10\]](#)[\[11\]](#) Avoid contact with skin and eyes.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[\[10\]](#)[\[12\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[\[10\]](#)

Conclusion

8-Bromo-6-nitroquinoline is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its dual reactive sites for orthogonal functionalization make it an attractive starting point for the creation of novel and diverse chemical entities. This guide provides the essential technical information for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry programs.

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